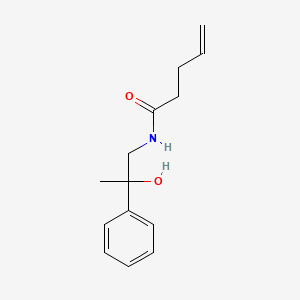
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, also known as HPPPE, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. HPPPE is a derivative of capsaicin, a compound found in chili peppers known for its pain-relieving properties. HPPPE has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide and its derivatives have been explored for their antibacterial properties. A study by Cindrić et al. (2018) synthesized novel enaminones, including derivatives of N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, and evaluated their antibacterial activity. These compounds demonstrated mild or no antibacterial activity, suggesting potential for further exploration in this area (Cindrić et al., 2018).
Anticonvulsant Potential
Research has shown that cinnamamide derivatives, closely related to N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, exhibit promising anticonvulsant activity. Żesławska et al. (2017) and Gunia-Krzyżak et al. (2017) have conducted studies on N-substituted cinnamamide derivatives, assessing their efficacy in models of seizures. These studies indicate the potential use of these compounds, including N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, in the treatment of seizure disorders (Żesławska et al., 2017); (Gunia-Krzyżak et al., 2017).
Electrospray Ionization Mass Spectrometry
In the field of mass spectrometry, N-(2-hydroxy-2-phenylpropyl)pent-4-enamide derivatives have been used to study fragmentation patterns. Bigler and Hesse (1995) analyzed the fragmentation of N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, a related compound, in electrospray ionization tandem mass spectrometry. This research contributes to understanding the behavior of such compounds in mass spectrometry analyses (Bigler & Hesse, 1995).
Organic Synthesis and Pharmaceutical Applications
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide and its analogs have significant applications in organic synthesis and pharmaceutical development. Research has focused on synthesizing and characterizing these compounds for various purposes, including exploring their anticonvulsant, antibacterial, and potential antiviral activities. For example, the synthesis of antibiotic SF-2312 and the evaluation of cinnamamide derivatives for anticonvulsant activity highlight the versatility of these compounds in pharmaceutical research (Hanaya & Itoh, 2010); (Żesławska et al., 2017).
Isomerization and Catalysis
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide derivatives have been studied in the context of isomerization and catalysis. Sergeyev and Hesse (2003) described a method for preparing enamides, which are valuable in organic synthesis, by isomerizing unsaturated amides, including N-(2-hydroxy-2-phenylpropyl)pent-4-enamide derivatives (Sergeyev & Hesse, 2003).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-4-10-13(16)15-11-14(2,17)12-8-6-5-7-9-12/h3,5-9,17H,1,4,10-11H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOKSXITXXSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


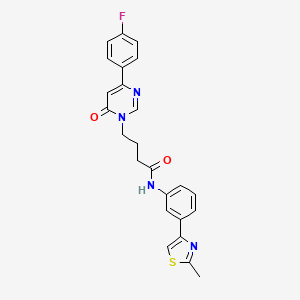
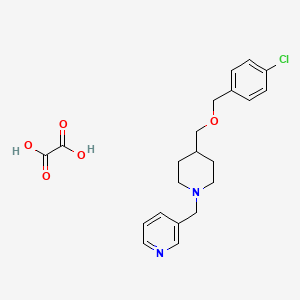

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2438983.png)
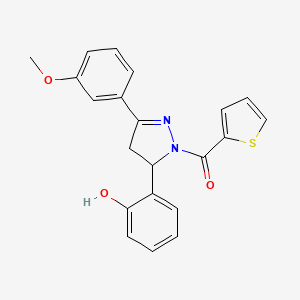

![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)
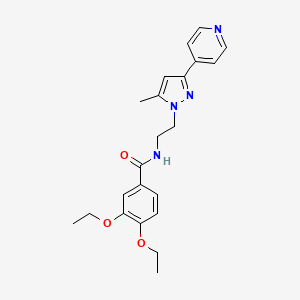

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)
![[2-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B2438994.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2438995.png)